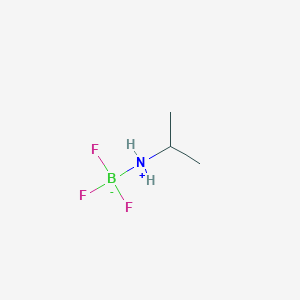

Boron, trifluoro(2-propanamine)-, (T-4)-

Description

Overview of Lewis Acid-Base Adducts in Boron Chemistry

In the realm of boron chemistry, the formation of Lewis acid-base adducts is a cornerstone concept. A Lewis acid is defined as a chemical species that can accept an electron pair, while a Lewis base is a species that can donate an electron pair. Boron compounds, particularly boron trihalides like boron trifluoride (BF₃), are potent Lewis acids due to the electron-deficient nature of the boron atom. The boron atom in BF₃ possesses an empty p-orbital, making it highly receptive to electron pair donation from a Lewis base.

When a Lewis base, such as an amine, interacts with a Lewis acid like boron trifluoride, a coordinate covalent bond is formed, resulting in a Lewis acid-base adduct. This adduct is a new, larger compound formed from the combination of the acid and base. The notation for these adducts often includes a raised dot between the Lewis acid and base components (e.g., BF₃·NH₃) or an arrow indicating the dative bond (e.g., H₃N→BF₃).

Historical Development of Boron-Nitrogen Coordination Chemistry

The study of boron-nitrogen compounds has a rich history, dating back to the early 19th century. These compounds have been the subject of extensive research due to the isoelectronic relationship between the B-N and C-C bonds, leading to the development of a wide array of boron-nitrogen containing materials with diverse applications. The exploration of these coordination complexes has significantly contributed to the understanding of chemical bonding and reactivity.

Fundamental Importance of Amine-Borane Adducts in Chemical Research

Amine-borane adducts are of fundamental importance in chemical research for several reasons. They serve as valuable reagents in organic synthesis, acting as reducing agents and catalysts. heyigasglobal.com The stability of these adducts can be tuned by modifying the substituents on both the boron and nitrogen atoms, allowing for a wide range of chemical reactivity. Furthermore, the study of their structural and electronic properties provides insights into the nature of the dative bond and Lewis acidity and basicity.

Specific Focus: Boron, trifluoro(2-propanamine)-, (T-4)- as a Representative Adduct System

"Boron, trifluoro(2-propanamine)-, (T-4)-" (CAS No. 3776-04-3) is a specific and representative example of a boron trifluoride amine adduct. vulcanchem.com It is formed from the reaction of the Lewis acid, boron trifluoride, and the Lewis base, 2-propanamine (also known as isopropylamine). The "(T-4)" designation in its name indicates a tetrahedral geometry around the boron atom. vulcanchem.com This compound serves as an excellent model for studying the fundamental principles of boron-nitrogen coordination chemistry.

Properties

CAS No. |

3776-04-3 |

|---|---|

Molecular Formula |

C3H9BF3N |

Molecular Weight |

126.92 g/mol |

IUPAC Name |

trifluoro-(propan-2-ylazaniumyl)boranuide |

InChI |

InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |

InChI Key |

DNJHXGJLGUPXEO-UHFFFAOYSA-N |

Canonical SMILES |

[B-]([NH2+]C(C)C)(F)(F)F |

Origin of Product |

United States |

Synthesis and Formation

The primary method for the synthesis of Boron, trifluoro(2-propanamine)-, (T-4)- is the direct combination of its constituent Lewis acid and base. This reaction involves the bubbling of gaseous boron trifluoride through liquid 2-propanamine or the addition of boron trifluoride etherate to a solution of 2-propanamine. The reaction is typically exothermic and results in the formation of the stable adduct.

Structural Characterization and Analysis of Boron, Trifluoro 2 Propanamine , T 4

Advanced Crystallographic Investigations

Crystallographic techniques are paramount in determining the precise three-dimensional arrangement of atoms in the solid state. For Boron, trifluoro(2-propanamine)-, (T-4)-, both single crystal and powder X-ray diffraction methods provide invaluable insights into its molecular architecture.

Single Crystal X-ray Diffraction Studies

While a complete single crystal X-ray diffraction study for Boron, trifluoro(2-propanamine)-, (T-4)- is not extensively reported in the public domain, analysis of related boron-amine adducts allows for a reliable prediction of its key structural features. The "(T-4)" designation in the compound's name explicitly indicates a tetrahedral geometry around the central boron atom, a direct consequence of the formation of the dative bond with the nitrogen atom of the 2-propanamine ligand.

In analogous structures, such as other amine-boron trifluoride complexes, the boron atom sits (B43327) at the center of a distorted tetrahedron. Three vertices are occupied by fluorine atoms, and the fourth is occupied by the nitrogen atom of the amine. This coordination geometry is a hallmark of Lewis acid-base adducts of this type. The crystal lattice would be composed of these discrete molecular units, held together by intermolecular forces.

Table 1: Predicted Crystallographic Parameters for Boron, trifluoro(2-propanamine)-, (T-4)- (based on related structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 7-10 |

| b (Å) | 9-12 |

| c (Å) | 8-11 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

Powder X-ray Diffraction Data Analysis

Gas-Phase Structural Elucidation Techniques

To understand the intrinsic molecular structure of Boron, trifluoro(2-propanamine)-, (T-4)- free from intermolecular interactions present in the solid state, gas-phase techniques such as gas electron diffraction (GED) are employed. Although specific GED data for this compound is not available, studies on similar BF₃-amine adducts, like those with trimethylamine (B31210) and pyridine, have been successfully conducted. These studies confirm that the fundamental tetrahedral coordination around the boron atom is maintained in the gas phase. For Boron, trifluoro(2-propanamine)-, (T-4)-, GED would provide precise measurements of bond lengths and angles in the isolated molecule, offering a direct comparison with both solid-state data and theoretical calculations.

Dative Boron-Nitrogen Bond Characteristics

The defining feature of Boron, trifluoro(2-propanamine)-, (T-4)- is the dative covalent bond between the electron-deficient boron atom and the electron-rich nitrogen atom of the 2-propanamine moiety.

Bond Lengths and Geometric Parameters

Computational models and data from related amine-boron trifluoride complexes suggest that the B-N bond length in this adduct falls within the range of 1.60–1.65 Å. This is significantly longer than a typical B-N double bond (around 1.38 Å) but consistent with a dative single bond. For comparison, theoretical calculations on the simpler H₃N–BF₃ complex predict a B-N bond length of approximately 1.68 Å. The B-F bond lengths are expected to be slightly elongated compared to free BF₃ (1.30 Å) due to the rehybridization of the boron center from sp² to sp³ upon adduct formation.

Table 2: Key Geometric Parameters for Boron, trifluoro(2-propanamine)-, (T-4)- (Estimated)

| Parameter | Value |

|---|---|

| B-N Bond Length (Å) | 1.60 - 1.65 |

| B-F Bond Length (Å) | 1.32 - 1.36 |

| F-B-F Bond Angle (°) | ~107-109 |

| F-B-N Bond Angle (°) | ~109-111 |

Molecular Geometry and Hybridization States (Boron and Nitrogen)

The formation of the adduct "Boron, trifluoro(2-propanamine)-, (T-4)-" from its constituent molecules, boron trifluoride (BF₃) and 2-propanamine (isopropylamine), induces significant changes in the molecular geometry and electronic configuration of the central boron and nitrogen atoms. This transformation is driven by the formation of a coordinate covalent bond between the Lewis acidic boron atom and the Lewis basic nitrogen atom.

The designation "(T-4)" in the compound's name explicitly indicates a tetrahedral geometry around the central boron atom. vulcanchem.com This geometry is a direct consequence of the boron atom accepting a lone pair of electrons from the nitrogen atom of the 2-propanamine molecule, thereby increasing its coordination number from three to four.

Upon complexation, the geometry around the boron atom shifts from the trigonal planar arrangement found in free BF₃, which has ideal F-B-F bond angles of 120°. vaia.comlmu.edubyjus.comunacademy.com In the resulting complex, the four substituents (three fluorine atoms and one nitrogen atom) arrange themselves in a tetrahedral fashion to minimize electron pair repulsion, with bond angles approximating the ideal tetrahedral angle of 109.5°. vulcanchem.com Similarly, the nitrogen atom in 2-propanamine, which already possesses a trigonal pyramidal geometry due to its lone pair, adopts a more defined tetrahedral arrangement upon bonding to the boron atom.

Computational models provide insight into the structural parameters of the complex. vulcanchem.com The B-N dative bond is a key feature of the adduct, and its length is estimated to be between 1.60 and 1.65 Å. vulcanchem.com The B-F bonds are slightly elongated compared to free BF₃, with typical lengths in the range of 1.30–1.35 Å. vulcanchem.com

| Parameter | Description | Estimated Value | Source |

|---|---|---|---|

| B-N Bond Length | The distance between the central boron and nitrogen atoms. | 1.60 - 1.65 Å | vulcanchem.com |

| B-F Bond Length | The distance between the boron atom and a fluorine atom. | 1.30 - 1.35 Å | vulcanchem.com |

| F-B-F / F-B-N Bond Angles | The angles between atoms around the central boron atom. | ~109.5° | vulcanchem.com |

The hybridization states of both the boron and nitrogen atoms are altered to accommodate the new bonding arrangement. In its free state, the boron atom in boron trifluoride is sp² hybridized, using its three sp² hybrid orbitals to form sigma bonds with the three fluorine atoms. byjus.comgeometryofmolecules.comvedantu.comallen.in Upon forming the adduct, the boron atom must accommodate a fourth bond. This leads to a re-hybridization of its valence orbitals (one 2s and three 2p) to form four equivalent sp³ hybrid orbitals. quora.comquora.com These sp³ orbitals are directed towards the vertices of a tetrahedron, consistent with the observed T-4 geometry.

The nitrogen atom in free 2-propanamine is sp³ hybridized, with three of these orbitals forming single bonds (to two hydrogen atoms and one carbon atom) and the fourth orbital containing the non-bonding lone pair of electrons. When it donates this lone pair to form the coordinate bond with boron, the nitrogen atom's hybridization remains sp³, but the lone pair now becomes a bonding pair involved in the B-N bond. The resulting arrangement around the nitrogen atom is also tetrahedral.

| Atom | State in Reactant | Hybridization in Reactant | State in Product | Hybridization in Product |

|---|---|---|---|---|

| Boron | In Boron trifluoride (BF₃) | sp² | In the complex | sp³ |

| Nitrogen | In 2-propanamine | sp³ | In the complex | sp³ |

This shift in hybridization and geometry is a classic example of the formation of a Lewis acid-base adduct, fundamentally altering the structural and electronic properties of the constituent molecules.

Spectroscopic Characterization and Elucidation of Boron, Trifluoro 2 Propanamine , T 4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Boron, trifluoro(2-propanamine)-, (T-4)- in solution. By analyzing the spectra of ¹H, ¹¹B, and ¹⁹F nuclei, it is possible to confirm the formation of the adduct and characterize the electronic changes that occur upon complexation.

Proton NMR spectroscopy is instrumental in examining the environment of the protons within the 2-propanamine ligand upon its coordination to boron trifluoride. The formation of the B-N dative bond induces significant changes in the chemical shifts of the amine and alkyl protons compared to the free amine.

In the ¹H NMR spectrum of free 2-propanamine, distinct signals are observed for the methyl (CH₃), methine (CH), and amine (NH₂) protons. chemicalbook.comdocbrown.info Upon complexation with BF₃, the electron density around the nitrogen atom decreases due to its donation to the Lewis acidic boron center. This deshielding effect is expected to cause a downfield shift (an increase in ppm value) for the protons on and near the nitrogen atom. The N-H protons, in particular, would exhibit a significant downfield shift, and their signal may broaden due to quadrupolar effects from the adjacent boron and nitrogen nuclei and potential chemical exchange. acs.org The methine proton would also be expected to shift downfield, though to a lesser extent than the N-H protons. The methyl protons, being further from the coordination center, would experience the smallest downfield shift.

Table 1: Expected ¹H NMR Spectral Data for Boron, trifluoro(2-propanamine)-, (T-4)-

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₃ | > 1.2 | Doublet |

| >CH- | > 3.1 | Septet |

| -NH₂ | > 1.1 (broad) | Broad Singlet |

Note: The exact chemical shifts are dependent on the solvent and concentration.

¹¹B NMR spectroscopy provides direct information about the coordination environment of the boron atom. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher receptivity. huji.ac.ilsdsu.edu

The chemical shift of ¹¹B is highly sensitive to its coordination number and the nature of the substituents. For trigonal planar (three-coordinate) BF₃, the ¹¹B signal is found at a specific chemical shift. Upon formation of the adduct with 2-propanamine, the coordination geometry of boron changes to tetrahedral (four-coordinate). This increase in coordination number results in a significant upfield shift (a decrease in ppm value) of the ¹¹B resonance. sdsu.edu For BF₃-amine adducts, the ¹¹B chemical shift is typically observed in the upfield region relative to the common reference standard, BF₃·OEt₂. mcmaster.carsc.org Due to the quadrupolar nature of the boron nucleus, the ¹¹B NMR signal is often broad. huji.ac.il In some cases, coupling to the fluorine atoms (¹JB-F) may be observed, which would result in a quartet, although this is often obscured by the line broadening. researchgate.net

Table 2: Expected ¹¹B NMR Spectral Data for Boron, trifluoro(2-propanamine)-, (T-4)-

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹¹B | -0.5 to -2.0 | Broad Singlet or Quartet |

Note: Chemical shifts are referenced to external BF₃·OEt₂.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine environment in the trifluoroborane moiety. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts. wikipedia.orghuji.ac.il

In the BF₃-amine adduct, the three fluorine atoms are chemically equivalent, and thus, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be different from that of free BF₃, reflecting the change in the electronic environment around the boron atom upon coordination. Typically, the ¹⁹F signal for BF₃ adducts appears in a characteristic region. ucsb.edu A key feature of the ¹⁹F spectrum is the coupling to the boron isotopes. Coupling to ¹¹B (I = 3/2) results in a 1:1:1:1 quartet, while coupling to the less abundant ¹⁰B (I = 3) would theoretically produce a septet, which is often not well-resolved. researchgate.netnih.gov The observation of the ¹⁹F-¹¹B coupling provides definitive evidence for the formation of the B-F bond within the complex.

Table 3: Expected ¹⁹F NMR Spectral Data for Boron, trifluoro(2-propanamine)-, (T-4)-

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (¹JF-B, Hz) |

| ¹⁹F | -140 to -160 | Quartet | ~15 |

Note: Chemical shifts are typically referenced to CFCl₃.

Solid-state ¹¹B MAS NMR spectroscopy can provide valuable information about the local structure and dynamics of Boron, trifluoro(2-propanamine)-, (T-4)- in the solid state. This technique is particularly useful for quadrupolar nuclei like ¹¹B, as it helps to average out anisotropic interactions that lead to broad lines in static spectra. acs.org

The solid-state ¹¹B NMR spectrum would be expected to show a signal corresponding to a four-coordinate boron environment, consistent with the formation of the B-N bond. The analysis of the line shape can provide information about the quadrupolar coupling constant (Cq) and the asymmetry parameter (η), which are sensitive to the symmetry of the electric field gradient around the boron nucleus. These parameters can offer insights into the geometry and electronic structure of the BF₃N coordination sphere in the solid state. For related amine-borane adducts, solid-state NMR has been used to study thermal decomposition and identify intermediates.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a key method for characterizing the bonding in Boron, trifluoro(2-propanamine)-, (T-4)-. The formation of the B-N dative bond leads to predictable shifts in the vibrational frequencies of both the boron trifluoride and 2-propanamine moieties. researchgate.net

The FTIR spectrum of the complex will show characteristic bands corresponding to the vibrations of the B-F, B-N, N-H, C-H, and C-N bonds. A comparison of the spectrum of the adduct with those of the free reactants (BF₃ and 2-propanamine) allows for the identification of key vibrational modes and an assessment of the strength of the B-N bond.

Upon complexation, the symmetry of the BF₃ molecule is reduced from D₃h (trigonal planar) to approximately C₃v (pyramidal) within the adduct. This change in symmetry affects the vibrational modes. The symmetric B-F stretching vibration (ν₁), which is infrared inactive in free BF₃, becomes infrared active in the complex. nist.govnist.govsemanticscholar.org The asymmetric B-F stretching vibration (ν₃) typically shifts to a lower frequency (red-shift) upon coordination, which is a hallmark of the formation of a Lewis acid-base adduct. researchgate.netacs.org

Furthermore, a new absorption band, which is absent in the spectra of the starting materials, will appear in the spectrum of the complex. This band is assigned to the B-N stretching vibration and its position is indicative of the strength of the dative bond. The N-H stretching and bending vibrations of the amine group are also expected to shift, typically to lower frequencies, due to the changes in the electronic environment upon coordination. scielo.org.za

Table 4: Expected FTIR Vibrational Frequencies for Boron, trifluoro(2-propanamine)-, (T-4)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H stretch | 3200 - 3300 | Shifted from free amine |

| C-H stretch | 2850 - 3000 | Characteristic of alkyl groups |

| Asymmetric B-F stretch (ν₃) | 1000 - 1150 | Red-shifted from free BF₃ |

| Symmetric B-F stretch (ν₁) | 850 - 950 | Becomes IR active |

| B-N stretch | 700 - 800 | New band, indicates adduct formation |

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. In the case of Boron, trifluoro(2-propanamine)-, (T-4)-, the formation of the B-N dative bond significantly alters the vibrational frequencies of both the boron trifluoride (the Lewis acid) and the isopropylamine (B41738) (the Lewis base) moieties compared to their free states.

Upon complexation, the planar D3h symmetry of free BF3 is distorted to a pyramidal C3v symmetry within the adduct. This change in symmetry, coupled with the formation of the B-N bond, leads to predictable shifts in the Raman active vibrational modes. Theoretical studies on similar boron trifluoride-amine complexes provide a framework for understanding these changes. researchgate.net

Detailed Research Findings:

BF3 Vibrational Modes: The symmetric stretching mode (ν1) of the BF3 group, observed around 888 cm⁻¹ in the free molecule, is expected to shift to a lower frequency upon complexation. caltech.educaltech.edu This red shift is indicative of the weakening of the B-F bonds as electron density is drawn towards the newly formed B-N bond. Conversely, the asymmetric stretching (ν3) and deformation (ν4) modes are also altered. Isotopic substitution, particularly with ¹⁰B and ¹¹B, can lead to the appearance of distinct peaks for boron-dependent vibrations, which is a key characteristic in the Raman spectra of boron compounds. caltech.edu

Isopropylamine Vibrational Modes: The vibrational modes associated with the isopropylamine ligand, particularly those involving the C-N bond and the N-H bonds of the amine group, are also perturbed. The C-N stretching frequency may shift, reflecting the change in the electronic environment of the nitrogen atom upon donation of its lone pair to the boron atom.

B-N Stretching Mode: A new, low-frequency Raman band corresponding to the B-N stretching vibration is expected to appear. The position of this band is a direct measure of the strength of the dative bond. For related BF3-amine adducts, this mode is typically observed in the region of 600-800 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in BF3-Amine Adducts | Expected Observation for Boron, trifluoro(2-propanamine)-, (T-4)- |

| BF3 Symmetric Stretch (ν1) | 750 - 850 | A significant peak, shifted to a lower frequency compared to free BF3. |

| BF3 Asymmetric Stretch (ν3) | 1000 - 1100 | A doublet may be observed due to the presence of ¹⁰B and ¹¹B isotopes. caltech.edu |

| C-N Stretch | 1000 - 1200 | Shifted upon complexation, indicating a change in bond character. |

| B-N Stretch | 600 - 800 | A new peak, characteristic of the adduct formation. |

Mass Spectrometry (MS) Techniques

Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile compounds, such as Lewis acid-base adducts. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (e.g., glycerol or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes desorption and ionization of the sample molecules with minimal fragmentation.

Detailed Research Findings:

For Boron, trifluoro(2-propanamine)-, (T-4)-, FAB-MS is expected to yield crucial information about its molecular weight and stability.

Molecular Ion Peak: The primary ion observed would likely be the protonated molecule, [M+H]⁺, allowing for the direct determination of the molecular weight of the adduct. creative-proteomics.com Given the molecular formula C₃H₁₀BF₃N, the expected mass for the intact adduct is approximately 127.08 g/mol .

Fragmentation Pattern: While FAB is a soft ionization method, some fragmentation can occur. Common fragmentation pathways for this adduct might include the cleavage of the B-N bond, leading to the observation of ions corresponding to the isopropylamine cation ([C₃H₉N+H]⁺) and fragments related to the boron trifluoride moiety. The presence of the matrix can lead to cluster ions, which appear at higher mass-to-charge ratios.

Negative Ion Mode: Analysis in the negative ion mode could potentially show a deprotonated molecule [M-H]⁻, although this is generally less common for this type of compound. creative-proteomics.com

| Ion Species | Expected m/z | Significance |

| [M+H]⁺ | ~128.09 | Confirms the molecular weight of the intact adduct. |

| [C₃H₉N+H]⁺ | ~60.12 | Indicates cleavage of the B-N bond and protonation of the amine. |

| [BF₃]⁻ or related fragments | Varies | Provides evidence for the composition of the Lewis acid part. |

Electron Spectroscopy for Chemical Analysis (ESCA) Applications

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a sample. eag.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

Detailed Research Findings:

For Boron, trifluoro(2-propanamine)-, (T-4)-, ESCA can provide detailed insights into the electronic structure of the B-N bond by measuring the binding energies of the core electrons of boron, nitrogen, fluorine, and carbon.

Boron (B 1s) Spectrum: The B 1s binding energy in the adduct is expected to be significantly higher than in elemental boron. In boron compounds, the B 1s peak typically appears in the range of 186-193 eV. For BF₃ adducts, the binding energy is influenced by the electron-withdrawing fluorine atoms and the donation of electrons from the nitrogen atom. The peak is often observed around 192-193 eV. researchgate.net

Nitrogen (N 1s) Spectrum: Upon formation of the dative bond, the nitrogen atom donates its lone pair of electrons, resulting in a decrease in electron density around it. This leads to an increase in the N 1s binding energy compared to the free isopropylamine. This positive shift in binding energy is a direct confirmation of the Lewis acid-base interaction.

Fluorine (F 1s) Spectrum: The F 1s binding energy is expected to be characteristic of fluorine bonded to boron in a trifluoroborate complex.

Carbon (C 1s) Spectrum: The C 1s spectrum will show peaks corresponding to the different carbon environments in the isopropyl group.

| Core Level | Expected Binding Energy (eV) Range | Chemical State Information |

| B 1s | 192 - 193 | Confirms the oxidized state of boron in the BF₃ moiety and its coordination with nitrogen. researchgate.net |

| N 1s | 401 - 403 | A higher binding energy compared to the free amine, indicating the dative B-N bond formation. |

| F 1s | ~688 | Characteristic of fluorine in a BF₃ complex. |

| C 1s | 285 - 287 | Represents the carbon atoms of the isopropyl group. |

Ultraviolet Photoelectron Spectroscopy (UPS) Studies

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the energies of valence electrons in molecules. acs.org By using a source of ultraviolet radiation (typically a helium discharge lamp), UPS measures the kinetic energies of photoelectrons ejected from the molecular orbitals. This provides direct experimental information about the molecular orbital energy levels.

Detailed Research Findings:

For Boron, trifluoro(2-propanamine)-, (T-4)-, UPS can elucidate the changes in the valence molecular orbitals upon complex formation.

Theoretical and Computational Investigations of Boron, Trifluoro 2 Propanamine , T 4 and Analogous Systems

Quantum Chemical Methodologies

Quantum chemical methodologies are central to understanding the behavior of boron trifluoride adducts. These computational tools allow for the precise calculation of molecular properties, reaction energies, and electronic structures.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying boron trifluoride-amine adducts due to its balance of computational cost and accuracy. DFT calculations have been employed to investigate the formation, charge transfer, bonding, and conformational isomerism of these systems. mdpi.com For instance, a study on the analogous boron trifluoride-ammonia (BF₃-NH₃) complex demonstrated that the formation of the adduct is consistent with the principles of chemical potential and electronegativity equalization. mdpi.com

Researchers have utilized various functionals and basis sets to model these systems accurately. Common choices include the B3LYP functional combined with basis sets like aug-cc-pVTZ or 6-31+G(d,p) for optimizing molecular geometries and calculating reaction enthalpies. nih.govresearchgate.net In a study of the NF₃·BF₃ adduct, the B3LYP functional with the CC-PVTZ basis set was used to determine the molecular structure and Mulliken charges. ias.ac.in Other studies have shown that functionals such as M06-2X, ωB97M-V, and DSD-PBEB95 can provide high accuracy for properties like B-F bond dissociation enthalpies, which are critical for understanding the stability of these compounds. researchgate.netresearchgate.net

DFT calculations reveal key structural changes upon adduct formation. For example, in the F₃B–NH₃ system, the 'B–F' bond length was found to stretch upon formation of the supermolecule, with optimized 'B–N' and 'B–F' bond lengths calculated to be 1.579 Å and 1.49 Å, respectively. mdpi.com

| Functional | Basis Set | Application/System Studied | Reference |

|---|---|---|---|

| B3LYP | aug-cc-pVTZ / 6-31+G(d,p) | Optimized geometries and enthalpies of BF₃ complexes with organic bases. | nih.govresearchgate.net |

| B3LYP | CC-PVTZ | Molecular structure and properties of the NF₃·BF₃ adduct. | ias.ac.in |

| M06-2X | 6-311+g(2d,2p) | Transition state calculations for BF₃-complexed aminoferrocenes. | researchgate.net |

| ωB97M-V, DSD-PBEB95 | - | Calculation of B-F bond dissociation enthalpies. | researchgate.net |

High-level ab initio molecular orbital methods provide a rigorous framework for calculating the properties of molecules from first principles, without the empirical parameterization inherent in some other methods. For boron trifluoride adducts, methods such as Møller-Plesset perturbation theory (MP2) and composite methods like the G4 model have been particularly valuable.

Complexation energies for the interaction of BF₃ with ammonia (B1221849) (NH₃) have been calculated at the ab initio Hartree-Fock and MP2 levels using large, polarized basis sets. diva-portal.org These calculations are crucial for quantifying the strength of the Lewis acid-base interaction. Similarly, MP2 theory has been applied to study the structures, interaction energies, and vibrational spectra of van der Waals complexes formed between boron trifluoride and noble gases. researchgate.net

To achieve high accuracy in thermochemical data, such as enthalpies of adduct formation, researchers have employed sophisticated composite methods. A modified G4 level of theory, denoted G4, has been used to calculate the enthalpies of BF₃ adduct formation with various organic bases in solution. nih.govmdpi.com The G4 procedure represents a slight modification of the standard G4 method, tailored to provide reliable energetic data for these specific systems. mdpi.com These high-level calculations serve as benchmarks and can help validate or refine experimental data. nih.gov

The Nuclear-Electronic Molecular Orbital (NEMO) method, also known as the Nuclear Orbital plus Molecular Orbital (NOMO) theory, is an advanced computational approach that moves beyond the conventional Born-Oppenheimer approximation. researchgate.net In standard methods, the nuclei are treated as fixed points, while the electronic wave function is calculated. The NEMO/NOMO method, however, treats both nuclei and electrons quantum mechanically by determining their respective wave functions simultaneously. researchgate.net

This approach is particularly relevant for systems where nuclear quantum effects, such as zero-point vibrational energy and tunneling, are significant. The theory is exact in principle and can be implemented through Hartree-Fock (HF) equations for both nuclear and electronic orbitals, often using Gaussian basis functions for the nuclear orbitals (NOs). researchgate.net Further developments have incorporated many-body effects through methods like second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theories, leading to variants such as NEO-DFT and NEO-CCSD. researchgate.net While direct applications to Boron, trifluoro(2-propanamine)-, (T-4)- are not extensively documented, the NEMO/NOMO framework offers a promising avenue for investigating the subtle interplay of nuclear and electronic motions and their impact on the structure and spectroscopy of such boron adducts.

Electronic Structure Analysis

Analysis of the electronic structure provides a fundamental understanding of the bonding, charge distribution, and reactivity of Boron, trifluoro(2-propanamine)-, (T-4)- and its analogs.

The distribution of electric charge within a molecule is a key determinant of its physical and chemical properties. Mulliken population analysis is a common method used to assign partial atomic charges to the atoms in a molecule, providing a simplified picture of the charge distribution. For the analogous NF₃·BF₃ adduct, DFT calculations showed that the total charges on the NF₃ and BF₃ fragments are nearly zero (0.075e and -0.075e, respectively), indicating that the adduct exists primarily as a neutral complex rather than an ionic pair. ias.ac.in Computational analyses comparing BF₃ and BCl₃ adducts with ammonia have shown that the boron atom is significantly more positive in BF₃, as expected from the high electronegativity of fluorine. diva-portal.org

The Molecular Electrostatic Potential (MEP) provides a more detailed and intuitive visualization of the charge distribution. The MEP is mapped onto the electron density surface, indicating regions of positive and negative potential. ias.ac.in In the NF₃·BF₃ adduct, the MEP surface clearly illustrates the local polarity and provides insights into molecular reactivity, with red regions denoting the most negative potential and blue denoting the most positive. ias.ac.in Such analyses are crucial for understanding how the molecule interacts with other species.

| Atom | Charge (e) |

|---|---|

| N1 | 0.540 |

| F2 | -0.197 |

| F3 | -0.195 |

| F4 | -0.197 |

| B5 | 0.408 |

| F6 | -0.120 |

| F7 | -0.120 |

| F8 | -0.120 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

In the formation of boron trifluoride-amine adducts, the interaction is a classic example of a Lewis acid-base reaction, which can be described by FMO theory. The amine (the Lewis base) acts as the electron donor, and the boron trifluoride (the Lewis acid) acts as the electron acceptor. The primary bonding interaction involves the donation of electron density from the HOMO of the amine (which is typically a non-bonding lone pair orbital on the nitrogen atom) into the LUMO of the boron trifluoride. mdpi.com

For the BF₃ molecule, the LUMO is an empty p-orbital on the boron atom, making it a potent electron acceptor. youtube.com The interaction between the filled HOMO of the amine and the empty LUMO of BF₃ leads to the formation of a new B-N sigma bond, stabilizing the resulting adduct. mdpi.com The energy difference between the donor's HOMO and the acceptor's LUMO (the HOMO-LUMO gap) is a critical factor in determining the strength and stability of this interaction. A smaller gap generally corresponds to a stronger, more favorable interaction.

| Molecule/Fragment | Orbital | Role in Interaction | Description |

|---|---|---|---|

| Amine (e.g., 2-propanamine) | HOMO | Electron Donor (Nucleophile) | Typically the nitrogen lone pair orbital. |

| Boron Trifluoride (BF₃) | LUMO | Electron Acceptor (Electrophile) | The empty p-orbital on the boron atom. |

Thermodynamic and Energetic Studies

Computational chemistry provides powerful tools to investigate the thermodynamic properties and energetic landscape of Lewis acid-base adducts, such as Boron, trifluoro(2-propanamine)-, (T-4)-. These studies offer deep insights into the stability of the adduct and the nature of the dative bond formed between the boron trifluoride (Lewis acid) and the amine (Lewis base).

The formation of a Lewis adduct is an exothermic process, and the enthalpy of adduct formation (ΔH) is a direct measure of the strength of the interaction. High-level ab initio computational methods, such as the G4* procedure, have been employed to calculate the gas-phase enthalpies of adduct formation between boron trifluoride and various Lewis bases. nih.govmdpi.com These calculations are crucial for understanding the intrinsic basicity of the amine donor.

The reaction for the adduct formation in the gas phase can be represented as: BF₃(g) + L(g) → L-BF₃(g) where L is the Lewis base (e.g., 2-propanamine).

The B-N bond dissociation energy (BDE) is the energy required to break the dative bond homolytically. It is a fundamental measure of the bond's strength. wikipedia.org While direct experimental values for many adducts are scarce or have significant uncertainties, computational methods provide reliable estimates. mdpi.comnih.gov For BF₃-amine adducts, the B-N bond is a coordinate covalent bond formed by the donation of the lone pair of electrons from the nitrogen atom to the vacant p-orbital of the boron atom. doubtnut.com Theoretical calculations have shown that the B-N bond length in related adducts like H₃N–BF₃ is approximately 1.68 ± 0.02 Å. researchgate.net The strength of this bond is influenced by the electronic and steric properties of the substituents on the amine.

Below is a table summarizing computationally determined gas-phase enthalpies of adduct formation for BF₃ with analogous amine systems.

| Lewis Base (Amine) | Calculated Gas-Phase Enthalpy (-ΔH in kJ mol⁻¹) | Computational Method |

|---|---|---|

| Ammonia | 104.9 | G4 |

| Trimethylamine (B31210) | 128.9 | G4 |

Note: Data for analogous systems are presented to illustrate typical values. Specific calculated values for 2-propanamine were not available in the searched literature.

The thermodynamic properties of Lewis adducts can be significantly influenced by the solvent. mdpi.com Computational models are essential for dissecting these solvation effects. A common approach is to use a hybrid or cluster-continuum model, which combines specific solute-solvent interactions with a continuum model to account for the bulk solvent. nih.govresearchgate.net

In this framework, specific interactions, such as hydrogen bonding between the solvent and the Lewis base or the adduct, are explicitly calculated. nih.govresearchgate.net For instance, in a solvent like dichloromethane (B109758) (DCM), which can act as a hydrogen-bond donor, specific solvation models (SSM) account for the hydrogen bonds formed with the amine before adduct formation and with the fluorine atoms of the BF₃ moiety after complexation. nih.govmdpi.com

The bulk solvent effect is then modeled using a polarized continuum model (PCM), which treats the solvent as a continuous dielectric medium. nih.gov This combined approach has proven effective in reproducing experimental enthalpies of adduct formation in solution, demonstrating that specific solvation is a critical contributor to experimentally determined Lewis basicity scales. researchgate.netresearchgate.net The inclusion of these effects is vital for bridging the gap between gas-phase theoretical calculations and experimental results obtained in solution. nih.gov

Computational Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy is a powerful technique for characterizing the structure of molecules, and computational methods are invaluable for predicting and interpreting the spectra of adducts like Boron, trifluoro(2-propanamine)-, (T-4)-. arxiv.orgcore.ac.uk Ab initio calculations, such as those at the level of second-order Møller–Plesset perturbation theory, can accurately predict the structures, interaction energies, and vibrational spectra of BF₃-amine complexes. researchgate.net

Upon formation of the B-N dative bond, the geometry of the BF₃ molecule changes from planar (D₃h symmetry) to pyramidal (C₃v symmetry in simple adducts). acs.org This structural change significantly alters the vibrational modes. Key predicted changes in the vibrational spectra include:

A large shift in the B-F stretching frequencies. The symmetric BF₃ stretching mode and the antisymmetric BF₃ stretching modes are particularly sensitive to complexation. acs.org

The appearance of new vibrational modes associated with the B-N bond, such as the B-N stretching frequency.

Shifts in the vibrational modes of the amine ligand, for example, the N-H stretching and bending frequencies, which are indicative of the strength of the Lewis acid-base interaction. researchgate.net

The table below shows a comparison of experimental and calculated fundamental vibrational frequencies for the analogous BF₃-ammonia adduct.

| Symmetry | Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| a₁ | NH₃ symmetric stretch | 3404 | 3426 |

| a₁ | NH₃ symmetric deformation | 1406 | 1404 |

| a₁ | BF₃ symmetric stretch | 738 | 737 |

| a₁ | B-N stretch | 697 | 697 |

| e | NH₃ asymmetric stretch | 3500 | 3500 |

| e | NH₃ asymmetric deformation | 1631 | 1610 |

| e | BF₃ asymmetric stretch | 1170 | 1175 |

Data derived from studies on the H₃N·BF₃ adduct. researchgate.net

These computational predictions allow for the precise assignment of experimental infrared and Raman spectra, confirming the structure of the adduct and providing insight into the electronic perturbations that occur upon bond formation. nih.gov

Studies on Isotope Effects (e.g., Hydrogen Isotope Effect)

Isotope effects are subtle but powerful probes of chemical structure and bonding. nih.gov In the context of Boron, trifluoro(2-propanamine)-, (T-4)-, theoretical studies can predict the consequences of isotopic substitution, such as replacing hydrogen with deuterium (B1214612) (H/D) on the amine nitrogen. Such substitutions are known to affect molecular properties due to the difference in mass, which alters the zero-point vibrational energy of the bonds involving the isotope. nih.gov

Computational studies on hydrogen-bonded and related systems show that H/D substitution typically leads to a slight shortening of the bonds involving the hydrogen/deuterium atom. chemrxiv.org For the BF₃-isopropylamine adduct, deuteration at the N-H positions would be expected to:

Alter Vibrational Frequencies: The N-H stretching and bending frequencies would shift to lower values upon deuteration (N-D), a phenomenon that can be accurately predicted by computational frequency analysis. nih.gov

Influence Bond Strengths: The change in zero-point energy can slightly alter the effective dissociation energy of the B-N bond and the thermodynamics of adduct formation. nih.gov

Modify Geometric Parameters: Theoretical calculations using methods like nuclear-electronic orbital density functional theory (NEO-DFT) on analogous systems have shown that isotopic substitution can cause consistent shrinkage in both intramolecular and intermolecular bond distances. chemrxiv.orgchemrxiv.org

While specific computational studies on isotope effects in the BF₃-isopropylamine system are not widely reported, the principles derived from theoretical work on other amine adducts and hydrogen-bonded systems provide a clear framework for predicting the outcomes. researchgate.netcas.cn These effects are important for interpreting high-resolution spectroscopic data and for understanding the quantum nature of chemical bonds. mdpi.com

Reactivity and Mechanistic Studies of Boron, Trifluoro 2 Propanamine , T 4

Lewis Acidity and Basicity in Adduct Formation and Dissociation

The formation of the adduct Boron, trifluoro(2-propanamine)-, (T-4)- is a classic example of a Lewis acid-base reaction. Boron trifluoride (BF₃), with an electron-deficient boron atom, acts as the Lewis acid, while 2-propanamine, with a lone pair of electrons on the nitrogen atom, serves as the Lewis base. The nitrogen atom donates its lone pair to the empty p-orbital of the boron atom, forming a coordinate covalent bond and resulting in the tetrahedral (T-4) geometry around the boron center. doubtnut.comvulcanchem.com

The Lewis acidity of boron trihalides (BX₃) is a subject of significant interest and is not simply explained by the electronegativity of the halogens. While fluorine's high electronegativity would suggest BF₃ should be the strongest Lewis acid, the experimentally observed order of acidity is BF₃ < BCl₃ < BBr₃ < BI₃. unlp.edu.arresearchgate.net This counterintuitive trend is primarily attributed to the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of the boron atom. nih.gov

This π-backbonding is most effective in BF₃ due to the similar size and energy of the boron and fluorine p-orbitals, which imparts some double-bond character to the B-F bonds and reduces the electron deficiency of the boron atom. As the halogen size increases and the orbital overlap becomes less effective down the group, the extent of π-backbonding decreases, leading to an increase in the Lewis acidity of the boron center. nih.gov

Another critical factor is the energy required to change the geometry of the BX₃ molecule from planar to pyramidal upon adduct formation. researchgate.net This reorganization energy is highest for BF₃ due to its strong B-F bonds and decreases for the heavier halides, further contributing to the observed trend in Lewis acidity. researchgate.net

| Boron Trihalide | Relative Lewis Acidity | Key Contributing Factors |

|---|---|---|

| BF₃ | Weakest | Strong B-F π-backbonding, High reorganization energy |

| BCl₃ | Intermediate | Moderate B-Cl π-backbonding, Moderate reorganization energy |

| BBr₃ | Stronger | Weaker B-Br π-backbonding, Lower reorganization energy |

| BI₃ | Strongest | Weakest B-I π-backbonding, Lowest reorganization energy |

The stability of the B-N bond in boron trifluoride-amine adducts is significantly influenced by both the steric and electronic properties of the amine.

Electronic Factors: The basicity of the amine plays a crucial role. More basic amines, which are better electron donors, generally form more stable adducts with BF₃. The dissociation constants of amine-BF₃ complexes show a correlation with the pKa of the corresponding amines. researchgate.net However, this effect can be modulated by other factors.

Steric Factors: The steric bulk of the substituents on the amine can have a profound impact on the stability of the adduct. Increased steric hindrance around the nitrogen atom can weaken the B-N bond, leading to greater dissociation. For instance, the steric effects of amine substituents, as quantified by the 'cone angle,' have a marked dependence on the ¹⁹F chemical shifts in mixed boron trihalide adducts of tertiary amines, indicating a significant steric influence on the adduct's structure and stability. rsc.org In the case of Boron, trifluoro(2-propanamine)-, (T-4)-, the isopropyl group introduces a degree of steric hindrance that influences the rotational dynamics around the B-N bond. vulcanchem.com

Adduct Stability and Degradation Pathways

Boron, trifluoro(2-propanamine)-, (T-4)- and related adducts can undergo degradation through various pathways, primarily involving reactions with protic solvents and halide exchange.

Boron trifluoride-amine adducts are susceptible to hydrolysis. The reaction with water leads to the cleavage of the B-N bond and the formation of boric acid and fluoroboric acid. wikipedia.org The initial step is the formation of a water-BF₃ adduct, which then loses hydrogen fluoride (B91410) (HF). The HF subsequently reacts with more boron trifluoride to form fluoroboric acid. wikipedia.org The presence of water can selectively react with certain adducts in a mixture, indicating that the susceptibility to hydrolysis is also influenced by the specific structure of the adduct.

Boron trihalide adducts can undergo rapid halide exchange reactions in solution. wikipedia.org When a BF₃-amine adduct is in the presence of another boron trihalide (e.g., BCl₃), a redistribution of halogens can occur to form mixed halide adducts like BF₂Cl-amine and BCl₂F-amine. cdnsciencepub.comrsc.org These exchange reactions typically proceed without the cleavage of the B-N bond, suggesting a transition state involving a five-coordinate boron intermediate. cdnsciencepub.com The rate and equilibrium of these exchange reactions are highly dependent on the nature of the Lewis base and the halogens involved. electronicsandbooks.com For instance, halogen redistribution occurs more readily in dimethyl ether adducts compared to trimethylamine (B31210) adducts. electronicsandbooks.com

Mechanistic Pathways in Boron-Mediated Transformations

Boron trifluoride and its amine adducts are widely used as catalysts and reagents in a variety of organic transformations, acting primarily as Lewis acids. wikipedia.orgontosight.ai The mechanistic role of the boron species often involves the activation of a substrate by coordination.

In reactions like direct amidation, boron compounds are proposed to activate carboxylic acids, facilitating nucleophilic attack by an amine. nih.govrsc.org While the precise mechanisms are still under investigation, it is believed that boron-nitrogen interactions are highly probable intermediates. nih.govrsc.org Some proposed mechanisms suggest the formation of a dimeric B-X-B (X = O, NR) motif that activates the carboxylic acid while delivering the amine nucleophile. nih.gov

In the context of nucleophilic additions, BF₃ etherate, a related adduct, promotes the reaction of organolithium reagents with various substrates. bohrium.com The mechanism is thought to involve the coordination of the Lewis acidic BF₃ to the substrate, making it more electrophilic and susceptible to nucleophilic attack. bohrium.com The stability of the boron trifluoride-amine adduct itself can be a crucial factor, as the dissociation of the adduct can release free BF₃, which is often the active catalytic species.

Frustrated Lewis Pair (FLP) Mechanisms involving Boron Trifluoride-Amine Adducts

A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond or adduct. wikipedia.orgbris.ac.uk This "unquenched" reactivity allows the pair to activate small molecules that can undergo heterolysis, such as dihydrogen (H₂). wikipedia.org

While Boron, trifluoro(2-propanamine)-, (T-4)- is a stable, classical Lewis adduct, its components—a boron trifluoride source and an amine—are archetypal Lewis acids and bases used in FLP chemistry. The formation of a frustrated, rather than classical, pair is dependent on steric hindrance. bris.ac.uk For instance, the reaction between the sterically bulky base 2,6-lutidine and BMe₃ does not yield an adduct due to steric clashes, a phenomenon noted as early as 1942. bris.ac.uk In contrast, lutidine readily forms a stable adduct with the less sterically demanding BF₃. bris.ac.uk

The mechanism of H₂ activation by an FLP, such as a combination of a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid), involves the heterolytic cleavage of the H-H bond. The Lewis base attacks one hydrogen atom while the Lewis acid accepts the resulting hydride. researchgate.net For example, a mixture of tricyclohexylphosphine (B42057) (PCy₃) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) reacts with H₂ to form the phosphonium (B103445) and borate (B1201080) ions, [HPCy₃]⁺ and [HB(C₆F₅)₃]⁻ respectively. wikipedia.org Boron trifluoride has been successfully utilized in FLP systems for C-F bond activation when paired with suitable phosphines like triphenylphosphine (B44618) or P(o-Tol)₃. nih.gov While simple amine adducts of BF₃ are generally not considered FLPs, the use of highly sterically hindered amines in combination with a BF₃ source could create an FLP system capable of small molecule activation. nih.gov

Table 1: Examples of Lewis Acid/Base Combinations and Their FLP Character

| Lewis Acid | Lewis Base | Adduct Formation | FLP Activity (e.g., H₂ activation) | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | Tricyclohexylphosphine | Sterically hindered | Yes | wikipedia.org |

| BMe₃ | 2,6-Lutidine | No reaction (frustrated) | Not specified for H₂ activation | bris.ac.uk |

| BF₃ | 2,6-Lutidine | Stable adduct formed | No | bris.ac.uk |

| B(C₆F₅)₃ | P(o-Tol)₃ | Sterically hindered | Yes (for C-F activation) | nih.gov |

Electrophilic Borylation Mechanisms (e.g., S_EAr pathway)

Electrophilic borylation involves the substitution of a hydrogen atom on an aromatic ring with a boron-containing group. BF₃-amine adducts or related systems can mediate these transformations. The direct C-H borylation of electron-rich N-heterocycles, such as N-methylindole, can be achieved using BF₃ sources like BF₃·SMe₂ in the presence of sterically hindered amines. nih.gov Mechanistic studies suggest that a simple electrophilic aromatic substitution (S_EAr) pathway can be excluded in these cases. nih.gov Alternative pathways, such as those involving borenium ions (e.g., 4a-BF₂⁺/BF₄⁻), have been considered, though calculations indicate a high activation barrier for the subsequent BF₂⁺ transfer. nih.gov

Another relevant transformation is the BF₃·OEt₂-mediated borylation of aryltriazenes with B₂pin₂. acs.org A plausible mechanism involves the initial formation of a triazene-BF₃ complex. This is followed by the generation of an arenediazonium salt, which then reacts with a diboronate species to yield the arylboronic ester product. acs.org The activating role of BF₃ is crucial for generating the highly reactive diazonium intermediate.

Studies on aryltrifluoroborates have also provided insight into electrophilic substitution on boron-containing aromatics. nih.govresearchgate.net It has been shown that the trifluoroborate group (BF₃⁻) is activating and that substitutions at C-H positions adjacent to the boron are often kinetically favored over direct ipso-substitution of the boron group itself. nih.govresearchgate.net

Boron-Catalyzed Amidation Reaction Mechanisms

Boron compounds can catalyze the direct formation of amides from carboxylic acids and amines. While boronic acids are common catalysts, the principles are relevant to Lewis acidic boron centers in general. wikipedia.orgnih.gov Detailed mechanistic investigations have challenged the long-accepted pathway that proceeds via nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. nih.govrsc.org

Current research suggests that a rapid initial reaction occurs between the amine and the boron catalyst, indicating that boron-nitrogen interactions are highly probable and significant in the catalytic cycle. nih.govrsc.org An alternative mechanism has been proposed that proceeds through the formation of a dimeric B-X-B motif (where X can be O or NR). This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. nih.gov Quantum mechanical calculations support that these alternative pathways involving dimeric intermediates are likely lower in energy than the previously accepted mechanism. nih.gov For a boron compound to be an effective catalyst, it appears that at least three free coordination sites on the boron atom are necessary. nih.gov

Table 3: Comparison of Proposed Amidation Mechanisms

| Mechanism | Key Intermediate | Role of Boron | Supporting Evidence | Reference |

|---|---|---|---|---|

| Classical Mechanism | Monomeric acyloxyboron | Activates carboxylic acid via C-O-B bond | Generally accepted for years | nih.govrsc.org |

| Dimeric B-X-B Mechanism | Dimeric B-O-B or B-NR-B species | Activates carboxylic acid and delivers amine | Isolation of intermediates, theoretical modeling | nih.govrsc.org |

| Mono(acyloxy)boronic acid (for boronic acid catalysts) | Mono(acyloxy)boronic acid | Forms key intermediate with carboxylic acid | Theoretical calculations | rsc.org |

Interconversion between Amine-Boranes and Aminoboranes (Hydrogen Loss/Uptake)

The reversible interconversion between amine-boranes (H₃B·NR₃) and aminoboranes (H₂B=NR₂) via the loss or uptake of H₂ is a critical area of research, particularly for chemical hydrogen storage. nih.gov This reactivity is characteristic of borane adducts containing B-H bonds and is not a pathway available to BF₃ adducts like Boron, trifluoro(2-propanamine)-, (T-4)-.

The thermodynamics of this interconversion dictate the feasibility of hydrogen release and regeneration. The dehydrogenation of amine-boranes is often exothermic, which makes the reverse reaction (hydrogen uptake) thermodynamically challenging. ucl.ac.ukmdpi.com Computational studies have explored how to make this process more reversible by tuning the electronic properties of the substituents on both boron and nitrogen. ucl.ac.uk Electron-donating groups on nitrogen and electron-withdrawing groups on boron can lead to a less exothermic dehydrogenation, thereby facilitating regeneration. ucl.ac.uk

The mechanism of hydrogen transfer can occur without a metal catalyst under certain conditions. For example, rapid, metal-free hydrogen transfer has been observed at room temperature between iPr₂NH·BH₂Me and the monomeric aminoborane (B14716983) iPr₂N=BH₂, demonstrating the dynamic equilibrium that can exist between these species. acs.org Understanding the factors that control the thermodynamics of hydrogen activation is key to designing effective systems for hydrogen storage and release. nih.gov

Application of the Coordination Model of Reaction Mechanisms

The coordination model of reaction mechanisms is fundamental to understanding the chemistry of Boron, trifluoro(2-propanamine)-, (T-4)- and related compounds. youtube.com A coordination mechanism involves the formation of a new bond between two species as a key step. youtube.com The very existence of the title compound is a result of coordination: the Lewis basic nitrogen of 2-propanamine forms a coordinate covalent bond with the Lewis acidic boron of BF₃. researchgate.netyoutube.com

This initial coordination event is crucial as it alters the properties and subsequent reactivity of the constituent molecules. researchgate.net Many of the mechanistic pathways involving boron compounds are initiated by a coordination step.

In FLP chemistry , the interaction between the Lewis acid and base, even if transient and non-bonding, is a form of coordination that pre-organizes the system for small molecule activation. researchgate.net

In boron-catalyzed amidation , the mechanism is believed to begin with the coordination of the carboxylic acid and/or the amine to the boron center, which activates the acid for nucleophilic attack. nih.govrsc.org

In organoboron chemistry , reactions often proceed through the formation of tetracoordinate 'ate' complexes, which are formed by the coordination of a nucleophile to a tricoordinate borane. Subsequent steps, such as 1,2-metalate shifts, are enabled by this initial coordination event. nih.gov

Therefore, the coordination model is not just one specific application but rather the foundational principle governing the reactivity of Boron, trifluoro(2-propanamine)-, (T-4)-. The formation of the adduct itself and the subsequent interactions with substrates are all governed by the principles of coordination chemistry, which dictate how the boron center activates other molecules for transformation. researchgate.net

Advanced Research Directions and Potential Academic Applications of Boron, Trifluoro 2 Propanamine , T 4

Role in Contemporary Organic Synthesis Methodologies

The utility of Boron, trifluor(2-propanamine)-, (T-4)- in organic synthesis is primarily centered on the reactivity of the boron trifluoride (BF₃) moiety. The amine serves to temper the reactivity of BF₃, rendering it a more manageable and often more selective reagent or catalyst.

Catalytic Applications as a Lewis Acid

Boron trifluoride-amine complexes are well-established as thermally latent Lewis acid catalysts. The dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom is stable at ambient temperatures. However, upon heating, this bond can dissociate, liberating free BF₃, which can then act as a potent Lewis acid catalyst. This property is particularly valuable in industrial applications such as the curing of epoxy resins.

In this context, the BF₃-amine complex is incorporated into a liquid epoxy resin formulation, which remains stable and uncured for extended periods at room temperature. Upon thermal activation, the released BF₃ initiates the cationic ring-opening polymerization of the epoxide functional groups, leading to a highly cross-linked, durable polymer network. The curing temperature and rate can be tuned by modifying the amine component; amines with different basicities and steric profiles will alter the dissociation temperature of the complex. While extensive research has been conducted on complexes like BF₃-monoethylamine, the principles are directly applicable to the isopropylamine (B41738) adduct. The increased steric bulk of the isopropyl group compared to an ethyl group can influence the dissociation equilibrium and, consequently, the curing profile.

The general mechanism for this process is outlined below:

Initiation: The BF₃-amine complex dissociates upon heating to release free BF₃.

Propagation: The highly electrophilic BF₃ coordinates to the oxygen atom of an epoxide ring, activating it towards nucleophilic attack by another epoxide monomer. This process continues, propagating the polymer chain.

While less documented for the specific isopropylamine complex, BF₃ adducts are known to catalyze a range of other classic organic reactions that rely on Lewis acidity, including Friedel-Crafts alkylations and acylations, esterifications, and aldol (B89426) reactions. In these cases, the BF₃-amine complex would serve as a milder alternative to unbound BF₃ or other strong Lewis acids like aluminum chloride, potentially offering improved selectivity and functional group tolerance.

Use as a Reagent in Boron-Mediated Organic Transformations

Beyond catalysis, Boron, trifluoro(2-propanamine)-, (T-4)- can function as a reagent in transformations that incorporate boron into the final product or use the B-N linkage as a reactive scaffold. A significant example is in the synthesis of other valuable boron-nitrogen compounds through dehydrofluorination reactions.

Research has shown that primary amine-boron trifluoride adducts can react with a sterically hindered tertiary amine base to eliminate hydrogen fluoride (B91410) (HF). acs.org The stoichiometry of this reaction can be controlled to yield different classes of B-N compounds. For instance, the reaction can be directed to produce aminoboron fluorides or cyclotriborazanes (often referred to as inorganic benzene).

A plausible reaction pathway using the isopropylamine adduct is shown below:

Formation of Bis(amino)boron fluoride: (CH₃)₂CHNH₂·BF₃ + (CH₃)₂CHNH₂ + 2 R₃N → [((CH₃)₂CH)NH]₂BF + 2 R₃NH⁺F⁻

Formation of B-trifluoroborazine: 3 (CH₃)₂CHNH₂·BF₃ + 6 R₃N → [((CH₃)₂CH)NBF]₃ + 6 R₃NH⁺F⁻

This methodology provides a pathway from a simple, stable adduct to complex B-N heterocyclic systems, which are of great interest in materials science and medicinal chemistry.

Exploration in Materials Chemistry

The unique properties of the boron-nitrogen bond—isoelectronic and isosteric with the carbon-carbon bond—make B-N containing compounds attractive targets for advanced materials.

Precursors for Boron-Nitrogen Containing Materials (e.g., azaborines, B-N oligomers and polymers)

As established in the dehydrofluorination reactions, Boron, trifluoro(2-propanamine)-, (T-4)- is a viable precursor for borazines. acs.org Borazines, with their cyclic, aromatic structure, are considered key building blocks for more complex B-N materials. These rings can be functionalized and linked together to form oligomers and polymers with unique thermal and electronic properties. For example, polyborazylene, a polymer composed of linked borazine (B1220974) rings, has been investigated for its high thermal stability and potential as a precursor to boron nitride ceramics.

The synthesis of such materials from the isopropylamine adduct would leverage the fundamental reactivity of the B-N bond formed upon dehydrofluorination. The resulting N-isopropyl substituted borazine could be a starting point for further polymerization studies, exploring how the alkyl substituents on the nitrogen atoms influence the properties of the resulting polymer.

Fundamental Boron Chemistry Innovations

While specific groundbreaking innovations using Boron, trifluoro(2-propanamine)-, (T-4)- are not widely reported, its properties suggest potential in several emerging areas of boron chemistry.

The stability and solid nature of the complex make it an excellent alternative to handling gaseous BF₃, representing an innovation in the practical application of this fundamental Lewis acid. This improved handling allows for more precise stoichiometry and safer reaction conditions in both laboratory and industrial settings.

Furthermore, the chemistry of related BF₃-amine adducts suggests unexplored possibilities. For example, tertiary amine adducts of bromodifluoroborane have been shown to react with other tertiary amines to displace the bromide ion, forming stable bis(tertiary-amine)difluoroboron cations ([D₂BF₂]⁺). psu.edu This opens up the possibility of using primary amine adducts like the isopropylamine complex in similar reactions to generate novel cationic boron species, which could have applications as unique electrolytes or weakly coordinating cation sources.

Another area of significant innovation is Frustrated Lewis Pair (FLP) chemistry, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct. This unquenched reactivity allows the pair to activate small molecules like H₂, CO₂, and olefins. While the isopropylamine adduct is a classical, stable adduct, its thermal dissociation could potentially be exploited in FLP-type reactions at elevated temperatures, where the transiently generated BF₃ could interact with a hindered base in the presence of a substrate. The specific steric and electronic properties of the isopropylamine moiety could offer unique reactivity in such contexts.

Discovery of New Synthetic Methodologies Utilizing Organoboron Compounds

Organoboron compounds are exceptionally versatile intermediates in organic synthesis, primarily due to the multifaceted reactivity of the carbon-boron bond. univ-rennes.fr This has spurred continuous development of novel synthetic methods. nih.govnih.gov Traditionally, their synthesis relied on the reaction of borate (B1201080) esters with highly reactive organometallic reagents like organomagnesium or organolithium compounds. nih.gov However, modern research has focused on developing more efficient, selective, and environmentally sustainable methods that tolerate a wider range of functional groups. nih.govrhhz.net

Key advancements in synthetic methodologies include:

Transition-Metal-Catalyzed Borylation: Palladium-catalyzed C-X (where X is a halide) and C-H borylation reactions have become cornerstone methods for creating C-B bonds, largely replacing older techniques that required harsh conditions and had limited functional group tolerance. nih.govrhhz.net

Metal-Free Borylation: A significant area of development is the use of simple Lewis bases to activate diboron (B99234) reagents, creating a nucleophilic boryl species. nih.gov This approach enables metal-free catalytic diboration and β-boration of alkynes and alkenes, offering high regioselectivity and chemoselectivity. nih.gov

Photoinduced Borylation: Photochemical activation has emerged as a powerful strategy, enabling the generation of reactive intermediates from various precursors. nih.gov This has led to borylation methods with improved and expanded substrate scopes, applicable to haloarenes, amine derivatives, and others under mild conditions. nih.gov

These evolving methodologies provide access to a vast array of structurally diverse organoboron compounds, which are crucial building blocks for synthesizing complex molecules in fields ranging from pharmaceuticals to materials science. univ-rennes.fr

Comparison of Modern Borylation Methodologies

| Methodology | Key Features | Advantages | Typical Substrates |

|---|---|---|---|

| Transition-Metal-Catalyzed Borylation | Uses catalysts (e.g., Palladium, Iridium) to functionalize C-H or C-X bonds. rhhz.net | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Aryl halides, pseudohalides, aliphatic and aromatic C-H bonds. rhhz.net |

| Metal-Free Catalytic Borylation | Activates diboron reagents with Lewis bases (e.g., NHCs, phosphines). nih.gov | Avoids transition metals, high chemoselectivity, environmentally sustainable. nih.gov | Alkynes, alkenes, 1,3-dienes. nih.gov |

| Photoinduced Borylation | Utilizes light to generate reactive intermediates for borylation. nih.gov | Mild reaction conditions, broad substrate scope. nih.gov | Haloarenes, amine derivatives, redox-active esters. nih.gov |

Development of New Activation Modes for Small Molecules and Bonds

While the activation of small, relatively inert molecules like H₂, CO, and CO₂ has traditionally been the domain of transition metal complexes, recent breakthroughs have shown that main-group elements, particularly boron, can exhibit similar reactivity. rsc.orgdigitellinc.com Low-valent boron species and boron-containing heterocycles can mediate the activation of strong σ- and π-bonds, a field often termed "main group metallomimetics". rsc.orgnih.gov

The unique electronic nature of boron—specifically the presence of an empty p-orbital—is central to this capability. researchgate.net Research has demonstrated that:

Diboron Compounds: Diboron-doped analogs of alkenes and alkynes are particularly effective at activating small molecules due to the cooperative action of two empty p-orbitals at the boron centers. researchgate.net

Borylenes and Diborynes: Low-valent boron species such as borylenes and diborynes have shown a rich chemistry distinct from trivalent boron. digitellinc.com They can form complexes with CO, bind H₂, and even activate N₂, mimicking the behavior of transition metals. digitellinc.com

Frustrated Lewis Pairs (FLPs): Although not exclusively a boron chemistry field, FLPs, which often incorporate a bulky Lewis acidic borane (B79455), are renowned for their ability to cleave H₂ and activate a wide range of other small molecules.

This area of research is driven by the potential to develop more sustainable and cost-effective catalysts by replacing expensive and rare transition metals with abundant main-group elements. researchgate.net

Creation of Chemical Space and Function via BN/CC Isosterism

BN/CC isosterism is a powerful strategy for expanding the chemical space of organic molecules by replacing a carbon-carbon (C=C) double bond with an isoelectronic boron-nitrogen (B-N) single bond. iqs.edunih.gov This substitution has profound effects on the electronic and physical properties of the parent molecule, particularly in aromatic systems. iqs.edu

The introduction of a polarized B-N bond into a nonpolar C-C framework fundamentally alters the molecule's properties:

Electronic Structure: It significantly modifies the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby changing optoelectronic properties such as absorption and emission spectra. iqs.eduacs.org For instance, a BN tetracene analogue was found to have a lower HOMO energy level and a larger optical HOMO–LUMO gap compared to its all-carbon counterpart. acs.orgacs.org

Reactivity and Selectivity: The altered electron distribution impacts the molecule's reactivity and regioselectivity in chemical reactions. iqs.edu

Physical Properties: BN/CC isosterism can enhance properties like photoluminescence quantum yield and improve stability against photodecomposition, as observed in BN-substituted acenes. acs.org

This strategy has been successfully applied to a wide range of aromatic hydrocarbons, including naphthalenes, anthracenes, and indoles, leading to the discovery of novel properties and functions relevant to materials science, medicinal chemistry, and catalysis. iqs.edunih.govrsc.org

Impact of BN/CC Isosterism on Aromatic Compounds

| Property | Effect of BN Substitution | Example Application/Result |

|---|---|---|

| Frontier Orbital Energies | Lowers HOMO and can increase the HOMO-LUMO gap. acs.org | Tuning of electronic properties for organic semiconductors. iqs.edu |

| Photostability | Can increase stability against photodecomposition. acs.org | BN tetracene is less light-sensitive than all-carbon tetracene. acs.org |

| Photoluminescence | Can significantly increase quantum yield. acs.org | Development of more efficient organic light-emitting diodes (OLEDs). researchgate.net |

| Chemical Reactivity | Alters nucleophilic and electrophilic sites, changing regioselectivity. iqs.edunih.gov | Enables novel late-stage functionalization pathways for complex molecules. nih.gov |

Research on Boron-Doped Carbon-Rich Materials

Boron doping is a powerful method for tailoring the physicochemical properties of carbon materials. koreascience.kr Because boron has one fewer valence electron than carbon and a similar atomic size, it can be substitutionally incorporated into the sp² carbon lattice, creating p-type semiconductor properties and altering the electronic structure. koreascience.kracs.org

Several methods are employed to prepare boron-doped carbon materials, including:

Chemical Vapor Deposition (CVD): This technique allows for the preparation of thin carbon coatings with controlled boron content. bohrium.com

Ion Implantation: This method can be used to dope (B7801613) the surface region of existing carbon materials like vitreous carbon. bohrium.com

Hydrothermal Synthesis: A "one-pot" soft-templating strategy can be used to synthesize boron-doped ordered mesoporous carbons, offering a greener synthetic route. acs.orgnih.gov

The introduction of boron atoms creates active sites and defects that enhance the performance of carbon materials in various applications. mdpi.com For example, boron-doped carbons have shown excellent performance as metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. mdpi.com They are also effective materials for CO₂ capture, with high specific surface areas and tailored pore structures contributing to their adsorption capacity. acs.orgnih.gov The specific bonding environment of boron within the carbon matrix (e.g., BC₃, BCO₂) is crucial in determining the material's catalytic and adsorptive properties. acs.orgnih.gov

Extended Coordination Chemistry and Complexation Behavior

Boron, trifluoro(2-propanamine)-, (T-4)- is a classic example of a Lewis acid-base adduct, formed from the versatile Lewis acid boron trifluoride (BF₃) and the Lewis base 2-propanamine. wikipedia.org The study of such complexes is fundamental to understanding reaction mechanisms and designing new chemical entities.

Boron trifluoride is a potent Lewis acid due to its electron-deficient nature, readily forming stable adducts with a wide range of bases, including amines, ethers, and fluoride ions. wikipedia.orgresearchgate.net The formation of the B-N bond in the title compound results in a change of geometry at the boron center from trigonal planar in free BF₃ to tetrahedral (T-4) in the complex. wikipedia.org

Key aspects of its coordination chemistry include:

Bond Stability: The B-N Lewis bond is stable, but its cleavage can be influenced by external factors. For example, in certain systems, the bond can be cleaved reversibly depending on electrochemical potential. researchgate.net

Ligand Exchange: Boron trihalide adducts can undergo exchange reactions. While the B-N bond is generally robust, the boron halides themselves can participate in rapid halide exchange (e.g., between BF₃ and BCl₃). wikipedia.org In some cases, fluoride ligand exchange from a BF₃ complex can be facilitated by another Lewis acid that accepts the leaving fluoride ion. researchgate.net

Complex Fluoroanions: In the presence of excess fluoride, BF₃ can form the tetrafluoroborate (B81430) anion ([BF₄]⁻), a common non-coordinating anion. wikipedia.org There is also evidence for the formation of more complex anions like [B₂F₇]⁻ from the reaction of [BF₄]⁻ and BF₃. researchgate.net

The coordination chemistry of such complexes is critical for the application of BF₃ as a catalyst in numerous organic reactions, including polymerizations, alkylations, and acylations. wikipedia.org

Conclusion and Future Outlook in Boron Trifluoride Amine Adduct Research

Synthesis of Key Academic Contributions and Unresolved Challenges

Boron trifluoride amine complexes are widely recognized for their high catalytic efficiency in a multitude of organic reactions, including nucleophilic substitutions and acid-catalyzed polymerizations. Their strong acidity and stability in many organic solvents contribute to their effectiveness and long service life in industrial applications, which in turn can lower production costs. heyigasglobal.com The ability of these adducts to enhance reaction selectivity and reduce side reactions is a particularly valuable characteristic for syntheses that demand high purity and yield. heyigasglobal.com